N-cyclopentyl-N-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-13(11-7-5-6-8-11)16(14,15)12-9-3-2-4-10-12/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDRMSRHAZXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of N Cyclopentyl N Methylbenzenesulfonamide
Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
No specific ¹H, ¹³C, or 2D NMR data for N-cyclopentyl-N-methylbenzenesulfonamide has been found in the public domain.
Infrared (IR) and Mass Spectrometry (HRMS) for Detailed Structural Probing
Publicly accessible IR and high-resolution mass spectrometry (HRMS) data for this compound are not available.
Solid-State Structural Investigations via X-ray Crystallography
Determination of Crystal Structure and Unit Cell Parameters
No crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). Consequently, information regarding its crystal system, space group, and unit cell dimensions is unknown.
Analysis of Molecular Conformations in the Crystalline State
Without a determined crystal structure, an analysis of the molecular conformation of this compound in the solid state cannot be conducted.
Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O hydrogen bonds)
The absence of crystallographic data prevents the identification and characterization of any intermolecular interactions or crystal packing motifs.
Conformational Analysis in Solution and Gas Phase
Studies on Cyclopentyl Ring Puckering and Substituent Orientations
The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). In a substituted cyclopentane, the substituents will preferentially occupy positions that minimize steric strain. For this compound, the bulky N-methylbenzenesulfonamide group would significantly influence the puckering of the cyclopentyl ring.
In the absence of specific studies on this compound, general principles suggest that the substituent would favor an equatorial-like position to reduce steric hindrance. However, without experimental data from techniques like NMR spectroscopy or X-ray crystallography, or computational chemistry studies, the specific preferred conformation and the energy barrier between different puckered forms of the cyclopentyl ring in this molecule remain undetermined.
Dihedral Angle Analysis of Key Molecular Fragments
The conformation of this compound is further defined by the dihedral angles around the S-N bond and the N-cyclopentyl bond. The rotation around the S-N bond, in particular, determines the spatial arrangement of the phenyl and cyclopentyl groups relative to the sulfonyl group.
Key dihedral angles of interest would include:
C(phenyl)-S-N-C(cyclopentyl)
C(phenyl)-S-N-C(methyl)
O=S-N-C(cyclopentyl)
S-N-C(cyclopentyl)-C(ring)
Theoretical and Computational Chemistry Studies on N Cyclopentyl N Methylbenzenesulfonamide
Quantum Chemical Calculations: A Hypothetical Framework
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-cyclopentyl-N-methylbenzenesulfonamide, these studies would be crucial in building a foundational knowledge base.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A hypothetical DFT study on this compound, likely employing a functional such as B3LYP with a basis set like 6-31G*, would aim to calculate key electronic properties. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. While general principles of DFT are widely applied to organic molecules, specific energetic data for this compound remains to be calculated and published. nih.govresearchgate.net
Conformational Energy Landscapes and Stability
The presence of flexible groups, such as the cyclopentyl ring and the rotatable bonds around the sulfonamide linkage, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be required to identify the most stable geometric arrangements. This would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the potential energy surface. The identification of global and local energy minima would reveal the preferred shapes of the molecule under isolated conditions. Studies on related N-substituted benzamides and benzenesulfonamides have shown that the orientation of substituents can significantly influence conformational preference, a principle that would undoubtedly apply here. mdpi.comnih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)
Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the experimental characterization of a compound. worldscientific.com
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT methods can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these predicted shifts with experimental data is a powerful method for structure verification. While numerous studies demonstrate the utility of NMR prediction for various organic molecules, specific predicted values for this compound are not present in the current body of literature. nih.gov
IR Vibrational Modes: The calculation of harmonic vibrational frequencies using DFT can predict the positions of key peaks in the infrared (IR) spectrum. These calculations would help assign experimental IR bands to specific molecular motions, such as the characteristic S=O stretches of the sulfonamide group and the various C-H and C-N vibrations.
A hypothetical table of predicted IR frequencies is presented below to illustrate the expected output of such a study.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Asymmetric SO₂ Stretch | Data not available |
| Symmetric SO₂ Stretch | Data not available |
| C-N Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch (Cyclopentyl) | Data not available |
Molecular Dynamics Simulations: Probing Behavior in Solution
While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a means to study their behavior in a more realistic solution environment.
Interaction Dynamics with Solvent Molecules
MD simulations are also crucial for understanding how a solute interacts with the surrounding solvent molecules. youtube.com By analyzing the radial distribution functions, one could determine the structure of the solvent shell around different parts of the this compound molecule. This includes identifying potential hydrogen bonding interactions and understanding how the hydrophobic and hydrophilic regions of the molecule organize the solvent. The dynamics of these interactions are fundamental to the molecule's solubility and transport properties.
A hypothetical data table summarizing potential findings from an MD simulation is shown below.
| Simulation Parameter | Simulated Value |
| Average End-to-End Distance | Data not available |
| Predominant Dihedral Angle (C-S-N-C) | Data not available |
| Solvent Accessible Surface Area (SASA) | Data not available |
| Number of H-bonds with Water (avg.) | Data not available |
Molecular Docking and Binding Mechanism Simulations
Computational methods, particularly molecular docking and dynamics simulations, provide crucial insights into the interactions between small molecules and their biological targets. For analogues of this compound, such as the potent inhibitor VS-4718, these simulations have been instrumental in elucidating binding mechanisms at an atomic level.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein to form a stable complex. For analogues of this compound, studies have focused on their interaction with enzymes like Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes.
Research on the VS-4718/FAK interaction model reveals a specific binding mode within the ATP-binding pocket of the kinase. nih.gov The simulations predict that the aminopyrimidine group of the ligand forms key hydrogen bonds with the hinge loop residue Cys502. nih.gov Furthermore, hydrophobic interactions, which are critical for the stability of the complex, were identified between the ligand and several amino acid residues, including Ile428, Ala452, Val484, Met499, Gly505, and Leu553. nih.gov The side chain of the ligand, specifically the N-methylbenzamide group, is predicted to orient itself towards the DFG region, which contributes to a stable binding at the ATP binding site. nih.gov This precise positioning within the active site is fundamental to its inhibitory activity.
Table 1: Predicted Interactions between VS-4718 (an analogue) and Focal Adhesion Kinase (FAK)
| Interacting Ligand Group | FAK Residue/Region | Type of Interaction | Reference |
|---|---|---|---|
| Aminopyrimidine Group | Cys502 (Hinge Loop) | Hydrogen Bond | nih.gov |
| Amide Group | Asp564 (T-Loop) | Interaction | nih.gov |
| General Ligand Structure | Ile428, Ala452, Val484 | Hydrophobic | nih.gov |
| General Ligand Structure | Met499, Gly505, Leu553 | Hydrophobic | nih.gov |
To quantify the binding affinity between a ligand and its target protein, computational chemists utilize methods to calculate the binding free energy. The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is a popular approach that balances computational cost and accuracy. nih.govfrontiersin.org This technique is used to estimate the free energy of binding by analyzing snapshots from molecular dynamics simulations. frontiersin.org
In the study of the VS-4718/FAK complex, MM/GBSA calculations were performed to determine the binding free energy. The results indicated a strong binding affinity, which is consistent with the low nanomolar IC₅₀ value (1.5 nM) observed in experimental in vitro kinase assays. nih.gov Such calculations are vital for validating docking poses and understanding the energetic driving forces behind the interaction. nih.gov The strong correlation between the calculated binding free energy and experimental activity underscores the predictive power of these computational models for assessing ligand potency. nih.gov
The binding of a ligand to a protein is not a simple lock-and-key event; it can induce significant conformational changes in the protein structure. In kinases, two flexible regions, the activation loop (T-loop) and the DFG (Asp-Phe-Gly) domain, are particularly important for regulating activity. nih.gov
Simulations of the VS-4718 analogue binding to FAK have shown that the conformation of these regions is critical. The binding of VS-4718 is favored when the T-loop adopts a "closed" conformation. nih.gov This conformation appears to enhance the binding affinity of the inhibitor. nih.gov The DFG domain, which can exist in "in" or "out" conformations, is also crucial. For VS-4718, simulations suggest that the DFG-in conformation is the most plausible state for binding. nih.gov The ligand's N-methylbenzamide group points toward this DFG region, stabilizing the complex. nih.gov These ligand-induced or ligand-selected conformational states are a key aspect of the inhibitor's mechanism of action.
Table 2: Conformational States of FAK Domains Upon Ligand Binding
| Protein Domain | Conformation | Role in Binding | Reference |
|---|---|---|---|
| T-Loop (Activation Loop) | Closed | Enhances binding affinity of VS-4718 | nih.gov |
In Silico Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. researchgate.net By analyzing a series of related compounds, researchers can identify the chemical features responsible for potency and selectivity, guiding the design of new, improved molecules. nih.gov
Based on the detailed binding mechanism of the VS-4718 analogue with FAK, researchers have applied SAR principles to design novel compounds. For instance, a study reported the design of 47 new compounds aimed at targeting the ATP-binding pocket of FAK, using the VS-4718 interaction model as a blueprint. nih.gov SAR analysis also provides insights into which parts of the molecule can be modified. For example, simulations suggested that the methyl group of the N-methylbenzamide moiety in VS-4718 could be substituted with larger alkyl chains, such as ethyl, cyclopropyl (B3062369), and propyl groups, while retaining a similar binding affinity. nih.gov This type of insight is invaluable for lead optimization, as it allows medicinal chemists to rationally explore chemical space to improve properties like potency and pharmacokinetics. nih.gov
Table 3: Example of SAR Insights for VS-4718 Analogues
| Molecular Moiety | Proposed Modification | Predicted Outcome on Binding Affinity | Reference |
|---|---|---|---|
| N-methylbenzamide | Replace methyl with ethyl chain | Retain similar binding affinity | nih.gov |
| N-methylbenzamide | Replace methyl with cyclopropyl chain | Retain similar binding affinity | nih.gov |
Chemical Reactivity and Derivatization Strategies for N Cyclopentyl N Methylbenzenesulfonamide
Electrophilic and Nucleophilic Substitution Reactions
The benzenesulfonamide (B165840) moiety significantly influences the reactivity of the aromatic ring. The sulfonyl group (-SO2-) is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any substitution reactions, such as nitration or halogenation, would be directed to the meta-position relative to the sulfonamide. The acidity and proton affinity of the sulfonamide can be influenced by substituents on the aromatic ring, which in turn affects its reactivity. vu.nl
While the benzene ring is deactivated to electrophiles, the sulfonamide group itself can participate in nucleophilic reactions. For instance, strategies have been developed to convert primary sulfonamides into sulfonyl chlorides or fluorides, which can then react with a variety of nucleophiles. nih.gov This allows for the functionalization or replacement of the entire sulfonyl portion of the molecule.
Redox Reactions: Oxidation and Reduction Pathways
The sulfonamide functional group is generally stable and resistant to a wide range of oxidizing and reducing conditions. This robustness is a key reason for its prevalence in medicinal chemistry. vu.nl However, modern photocatalytic methods have enabled the conversion of sulfonamides into sulfonyl radical intermediates. nih.gov This process unlocks novel reactivity, allowing for transformations like the hydrosulfonylation of alkenes, thereby expanding the synthetic utility of sulfonamides beyond their traditional roles. nih.gov
In some synthetic strategies involving more complex sulfonamides, other functional groups on the molecule can be selectively reduced. For example, a nitro group can be reduced to an amine to initiate a ring-expansion cascade reaction to form cyclic sulfonamides. york.ac.uk
Functionalization of the Cyclopentyl and Benzene Rings
Targeted modifications of the cyclopentyl and benzene rings are crucial for creating derivatives with tailored properties.
Halogen atoms can be introduced onto the benzene ring of benzenesulfonamides. As dictated by the deactivating nature of the sulfonyl group, electrophilic halogenation would place the halogen atom at the meta-position. The synthesis of halogenated heterocycles often starts from halogenated benzene derivatives. nih.gov For example, 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide is a known halogenated derivative. cerradopub.com.br The presence of substituents on the benzene ring, whether electron-donating or electron-withdrawing, can significantly affect the yields of subsequent coupling reactions. nih.gov Studies on 2,6-diarylbenzenesulfonamides show that tuning the electronic nature of flanking aromatic rings with substituents leads to linear trends in the acidity of the sulfonamide. vu.nl
The introduction of hydroxyl or methoxy (B1213986) groups onto the benzene ring can modulate the electronic and physical properties of the molecule. While direct hydroxylation is often challenging, methoxy groups can be incorporated through various synthetic routes. For instance, the synthesis of certain complex inhibitors involves the methylation of a nitrophenol derivative or a nucleophilic aromatic substitution reaction on a difluoro-nitrobenzene compound to introduce a methoxy group. nih.gov In copper and visible-light-induced coupling reactions, the presence of electron-donating groups, such as alkyl or methoxy groups, on the benzene ring of the starting materials has been found to increase the yield of the resulting benzenesulfinamide (B100797) products. nih.gov
Formation of Complex Molecular Architectures Using N-Cyclopentyl-N-Methylbenzenesulfonamide as a Building Block
The inherent stability and defined reactivity of the sulfonamide group make this compound an excellent scaffold or building block for constructing more elaborate molecules. sciencedaily.comresearchgate.net Its structure can be incorporated into larger systems, such as macrocycles or functionalized nanoparticles. researchgate.netresearchgate.net The development of modular sets of oligosaccharide building blocks for synthesizing complex N-glycans showcases a similar strategy of using well-defined chemical units for constructing intricate molecular architectures. nih.gov
A significant application of N-substituted sulfonamides like this compound is in the synthesis of ynamides. Ynamides are highly versatile building blocks in organic synthesis, valued for being more robust and easier to handle than the more hydrolytically sensitive ynamines. nih.govnih.gov
The most effective modern methods for ynamide synthesis involve the copper-catalyzed or copper-mediated N-alkynylation of amine derivatives, including sulfonamides. nih.govnih.gov In these reactions, the sulfonamide acts as the nitrogen nucleophile which couples with an alkynyl bromide or a related species. These reactions provide a direct and atom-economical route to a wide variety of ynamides, which can then be used in numerous synthetic transformations such as cycloadditions, metathesis, and cycloisomerizations. nih.govnih.gov
Table 1: Overview of Ynamide Synthesis from Sulfonamide Precursors This table is interactive. Click on the headers to sort.
| Method | Catalyst/Mediator | Ligand | Base | Key Features |
|---|---|---|---|---|
| Hsung's Catalytic Method | CuCN or CuI (5 mol%) | DMEDA (10 mol%) | K₃PO₄ | First direct, catalytic method applicable to various amides and lactams. nih.gov |
| Danheiser's Mediated Method | CuI (Stoichiometric) | None | Pre-formation of copper amide | Reaction proceeds at room temperature; good to excellent yields. nih.gov |
| Evano's Coupling Method | CuI (12 mol%) | DMEDA (18 mol%) | Cs₂CO₃ | Couples nitrogen nucleophiles with 1,1-dibromo-1-alkenes. orgsyn.org |
| Tam's Protocol | CuI (8-40 mol%) | 1,10-phenanthroline | KHMDS | Involves slow addition of base at elevated temperatures (90 °C). nih.gov |
DMEDA: N,N'-dimethylethylenediamine; KHMDS: Potassium bis(trimethylsilyl)amide
Heterocyclic Ring System Integration
The incorporation of the this compound moiety into heterocyclic ring systems represents a significant strategy for the synthesis of novel compounds with potential applications in medicinal and materials chemistry. While direct examples involving this compound are not extensively documented, established synthetic routes for analogous N-substituted sulfonamides provide a clear framework for its derivatization. These methods primarily focus on leveraging the reactivity of the sulfonamide group or adjacent functional groups to construct various heterocyclic scaffolds.
One prominent strategy involves the synthesis of N-sulfonyl amidines, which can be subsequently cyclized to form various heterocycles. For instance, a general and efficient method for preparing a series of heterocyclic N-sulfonyl amidines has been developed through the reaction of heterocyclic thioamides with sulfonyl azides. beilstein-journals.org This approach has been successfully applied to synthesize N-sulfonyl amidines of 1,2,3-triazole, isoxazole, thiazole, and pyridine. beilstein-journals.org The reaction of an appropriately substituted thioamide with an azide (B81097) derived from this compound could foreseeably lead to the corresponding N-sulfonyl amidine, a versatile intermediate for further heterocyclic synthesis.
Another versatile approach is the intramolecular cyclization of allyl sulfonamides, which provides a straightforward method for obtaining a variety of nitrogen-containing heterocyclic compounds. researchgate.netbenthamscience.com This strategy's outcome is influenced by factors such as the solvent, oxidant, and the specific reactivity of the sulfonamide. researchgate.netbenthamscience.com For this compound, the introduction of an allylic group onto the cyclopentyl or methyl substituent, or the benzene ring, would create a precursor amenable to oxidative cyclization, potentially yielding pyrrolidines, piperazines, or other nitrogen heterocycles. researchgate.netbenthamscience.com
Furthermore, the synthesis of fused six-, seven-, and eight-membered heterocycles incorporating an endocyclic sulfonamide fragment has been achieved using N-(chlorosulfonyl)acetimidoyl chloride as a key building block. mdpi.com This method involves the reaction with unsaturated amines to form an amidine intermediate which then undergoes intramolecular electrophilic heterocyclization. mdpi.com While this method builds the sulfonamide into the ring, it highlights the potential for using sulfonamide-derived synthons to construct complex heterocyclic systems.
The following table summarizes potential strategies for integrating the this compound core into heterocyclic systems, based on established methodologies for other sulfonamides.
| Heterocyclic System | General Method | Potential Precursor from this compound | Resulting Intermediate/Product | Ref |
| N-Sulfonyl Amidines | Reaction of thioamides with sulfonyl azides | N-cyclopentyl-N-methylbenzenesulfonyl azide | N'- (N-cyclopentyl-N-methylbenzenesulfonyl)amidine | beilstein-journals.org |
| Nitrogen Heterocycles | Intramolecular cyclization of allyl sulfonamides | Allyl-substituted this compound | Pyrrolidines, piperazines, oxazolidines | researchgate.netbenthamscience.com |
| Fused Heterocycles | Reaction of N-(chlorosulfonyl)imidoyl chlorides with unsaturated amines | (This method synthesizes the sulfonamide as part of the ring system) | Fused 1,2,4-thiadiazine 1,1-dioxides | mdpi.com |
Exploration of Novel Reaction Mechanisms Involving the Sulfonamide Moiety
The sulfonamide functional group, a cornerstone of many pharmaceuticals and functional materials, continues to be a subject of investigation for novel reaction mechanisms that can lead to more efficient syntheses and new chemical entities. While specific novel mechanisms for this compound are not detailed in the literature, research on the broader class of sulfonamides provides insights into potential reaction pathways.
One area of development is the use of transition metal catalysis to forge N-S and N-C bonds under mild conditions. For example, an iron-catalyzed synthesis of N-arylsulfonamides has been developed using nitroarenes as the nitrogen source and sodium arylsulfinates. organic-chemistry.org This method proceeds through a proposed novel mechanism involving the direct coupling of the nitroarene with the sulfinate prior to reduction, forming an N-aryl-N-arenesulfonylhydroxylamine intermediate. organic-chemistry.org Applying this concept, one could envision a reaction where a substituted nitrocyclopentane (B1585555) or nitromethane (B149229) reacts with benzenesulfinate (B1229208) in the presence of an iron catalyst to form the N-cyclopentyl or N-methyl bond of a sulfonamide, respectively, though this would be a synthetic rather than a derivatization route for the title compound.
Another advancement is the manganese-catalyzed N-alkylation of sulfonamides using alcohols, operating via a "borrowing hydrogen" mechanism. acs.org This process involves the initial oxidation of the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the manganese hydride species generated in the initial oxidation step. acs.org While this compound is already N-alkylated, this mechanism is highly relevant for the synthesis of a diverse range of N-alkylated sulfonamides.
Furthermore, fundamental studies on the reactivity of the sulfonamide bond itself have uncovered novel mechanisms. The hydrolysis of certain sulfonamides has been shown to proceed through an unexpected elimination mechanism. For instance, the alkaline hydrolysis of N-α-methoxycarbonyl benzyl-ß-sultam occurs significantly faster than expected due to a pre-equilibrium carbanion formation in the leaving group, leading to a novel elimination pathway. rsc.org This highlights that under specific structural and reaction conditions, the sulfonamide moiety can exhibit reactivity beyond simple nucleophilic substitution at the sulfur atom.
The following table outlines some of these novel reaction mechanisms and their potential relevance to the chemistry of this compound.
| Reaction Type | Catalyst/Conditions | Key Mechanistic Feature | Potential Relevance to this compound | Ref |
| N-Arylsulfonamide Formation | FeCl₂ / NaHSO₃ | Direct coupling of nitroarene with sodium arylsulfinate | Synthetic route to analogous sulfonamides under mild conditions | organic-chemistry.org |
| N-Alkylation of Sulfonamides | Manganese(I) PNP pincer complex | "Borrowing hydrogen" mechanism involving an N-sulfonylimine intermediate | Alternative synthetic strategies for N-alkylated sulfonamides | acs.org |
| Sulfonamide Hydrolysis | Alkaline conditions | Elimination mechanism initiated by carbanion formation in the leaving group | Understanding of potential degradation pathways or designed release strategies | rsc.org |
Molecular and Biochemical Interaction Mechanisms in Vitro and Cell Free Systems
Enzyme Inhibition Studies at a Molecular Level
No published data was found regarding the enzyme inhibition properties of N-cyclopentyl-N-methylbenzenesulfonamide against nsP2 helicase, FAK, hNAT1, or BRD2.
Information detailing whether this compound binds to the active site or an allosteric site of the specified target enzymes is not available in the public literature.
No kinetic data, such as IC₅₀ or Kᵢ values, for the interaction between this compound and the target enzymes could be located.
Protein-Ligand Interaction Dynamics and Binding Specificity
There are no studies available that describe the protein-ligand interaction dynamics for this compound.
Specific molecular recognition elements like hydrogen bonds or hydrophobic interactions between this compound and the target proteins have not been documented in published research.
The influence of the stereochemistry of this compound on its molecular interactions is not described in the available literature.
Biochemical Pathway Modulation at a Molecular Level
No information exists in the public domain regarding the modulation of any biochemical pathways by this compound at a molecular level.
Research on this compound as a Molecular Probe Remains Undocumented
Despite a thorough review of scientific literature, no published research or data could be found on the development and use of this compound as a molecular probe for biochemical targets in in vitro and cell-free systems.
Molecular probes are essential tools in biochemistry and pharmacology, designed to identify and characterize biological targets such as proteins and enzymes. The development of such probes from a specific chemical entity involves extensive research into its synthesis, binding affinity, and interaction with its target.
Searches for "this compound" in the context of molecular probe development, biochemical targets, or related biological activity have not yielded any specific findings. While information exists for structurally similar compounds, the explicit instructions to focus solely on this compound prevent their inclusion. For instance, related sulfonamide-containing compounds have been investigated for various biological activities. One such compound, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide, has been noted for its potential as an antimicrobial or anti-inflammatory agent smolecule.com. Another related molecule, N-cyclopentyl-N2-(2,4-dichlorobenzyl)-N2-(phenylsulfonyl)glycinamide, has been identified as a 5-HT(2A) receptor antagonist evitachem.com.
Furthermore, the N-benzylbenzenesulfonamide moiety, which shares a core structure with the compound , is present in compounds that act as γ-Secretase inhibitors and glucocorticoid receptor modulators nsf.gov. However, this does not provide direct information on this compound itself.
Product listings for a similar but distinct compound, N-cyclopentyl-4-methylbenzenesulfonamide, explicitly state that no analytical or biological data is collected for it sigmaaldrich.comsigmaaldrich.com.
The absence of any dedicated research on this compound in the context of molecular probe development means that no data on its biochemical interaction mechanisms, target affinity, or specificity is currently available in the public scientific domain. Consequently, no detailed research findings or corresponding data tables can be provided as per the requested article structure. Further research would be required to determine if this compound has any potential for development as a molecular probe.
Advanced Materials and Catalytic Applications of N Cyclopentyl N Methylbenzenesulfonamide and Its Analogues
Role as a Reagent in Organic Synthesis
The sulfonamide functional group is a cornerstone in synthetic organic chemistry due to its stability and the diverse reactivity it imparts. wikipedia.org While direct studies on N-cyclopentyl-N-methylbenzenesulfonamide as a reagent are not extensively documented, the behavior of analogous N-aryl-N-alkylbenzenesulfonamides provides a strong predictive framework for its utility.
One of the most significant roles of the sulfonamide group is as a directing group in C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, a highly sought-after transformation in modern synthesis. The sulfonamide can direct metallation to the ortho-position of the benzene (B151609) ring, facilitating reactions such as olefination, arylation, alkylation, and halogenation. acs.org This capability is crucial for the late-stage diversification of complex molecules, a key strategy in drug discovery. acs.org For instance, the development of various C-H functionalization reactions directed by sulfonamide pharmacophores has enabled the synthesis of novel analogues of existing drugs. acs.org
Furthermore, sulfonamides are integral to the synthesis of various heterocyclic compounds and serve as key precursors in multi-step synthetic sequences. The nitrogen atom of the sulfonamide can act as a nucleophile, while the sulfonyl group can influence the reactivity of adjacent atoms. The synthesis of N-(hetero)aryl sulfonamides, an important class of organosulfur compounds, often involves the reaction of sulfonyl chlorides with aromatic amines. nih.gov More contemporary methods include cross-coupling reactions and direct C-H sulfonamidation, which offer greener alternatives. nih.gov
The reactivity of the sulfonamide N-H bond, which can be deprotonated, and the potential for ortho-lithiation of the aryl group, are fundamental to its role as a versatile reagent. wikipedia.org In the case of this compound, the absence of an N-H bond precludes certain reactions but also provides stability and defined stereochemistry around the nitrogen atom, which can be advantageous in specific synthetic contexts.
Table 1: Synthetic Methodologies Involving Sulfonamides
| Reaction Type | Description | Catalyst/Reagent Example | Reference |
| C-H Functionalization | Directed olefination, arylation, alkylation of the arene ring. | Rh(III) complexes | acs.org |
| Cross-Coupling | Formation of N-aryl bonds from primary sulfonamides and aryl electrophiles. | Copper catalysts | frontiersrj.com |
| Oxidative Coupling | Reaction of anilines with sodium sulfonates. | Not specified | nih.gov |
| Reductive Coupling | Reaction of nitroarenes with sodium sulfonates. | Not specified | nih.gov |
| Direct Sulfonamidation | C-H amidation using sulfonyl azides. | Iridium or Rhodium catalysts | nih.gov |
Potential in Materials Science as a Component for Polymers and Coatings
The incorporation of sulfonamide moieties into polymer backbones or as pendant groups can impart unique and desirable properties to materials, opening avenues for their use in advanced coatings, responsive materials, and biomedical devices. While polymers based specifically on this compound have not been detailed, the broader class of sulfonamide-containing polymers has been a subject of growing interest.
Sulfonamide groups can enhance the thermal stability and mechanical properties of polymers. Their rigid structure can contribute to higher glass transition temperatures (Tg). wikipedia.org Furthermore, the polarity of the sulfonamide group can influence solubility and adhesion properties, which are critical for coating applications. For instance, sulfonamide-containing polymers have been investigated as topcoats and additives in photoresist compositions for immersion lithography, where properties like hydrophobicity and dissolution rates are key. google.com
Recent research has also demonstrated the upgrading of plastic waste into valuable electronic materials through controlled sulfonation. For example, polystyrene can be sulfonated to produce poly(styrene sulfonate) (PSS), which is a key component in conducting polymers like PEDOT:PSS used in organic electrochemical transistors and solar cells. acs.org This highlights the transformative potential of sulfonation chemistry in creating high-value materials from common polymers.
Table 2: Applications of Sulfonamide-Based Polymers
| Application Area | Polymer Type | Key Property | Reference |
| Photoresists | Sulfonamide-functionalized methacrylates | High dissolution rates, hydrophobicity | google.com |
| Biomedical | pH-responsive block copolymers | pH-sensitivity, biocompatibility | rsc.org |
| Electronics | Poly(styrene sulfonate) from waste | Electronic conductivity | acs.org |
| Molecularly Imprinted Polymers | Polymers with sulfonamide recognition sites | High selectivity and stability | mdpi.com |
Applications in Metal Coordination Chemistry as a Ligand (Inferred from general sulfonamide chemistry, requires further research validation)
The sulfonamide group possesses N and O donor atoms, making it an excellent candidate for acting as a ligand in coordination chemistry. nih.gov The coordination behavior of sulfonamides with a variety of transition metal ions has been extensively studied, revealing a rich structural diversity and a wide range of applications for the resulting metal complexes, particularly in bioinorganic chemistry and catalysis.
Heterocyclic sulfonamides are known to coordinate with metal ions like Cu(II), Zn(II), Mn(II), and Ni(II) through the donor atoms in the sulfonamide group and/or other functional groups within the molecule. nih.gov The ligands can coordinate in a monodentate or bidentate fashion, and the resulting complexes can exhibit various geometries, such as distorted square pyramidal or octahedral. nih.gov The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.
The deprotonated sulfonamide nitrogen is a common coordination site. The presence of aromatic rings in the sulfonamide ligand structure can facilitate the interaction of the metal complex with biological macromolecules like DNA, often through intercalation. nih.gov This has led to the development of sulfonamide-metal complexes with potential antitumor and antibacterial activities. nih.gov For example, copper(II) complexes with N-sulfonamide ligands have shown the ability to cleave DNA and exhibit cytotoxic effects on tumor cell lines. nih.gov
While direct experimental validation for this compound is needed, its structure suggests it could act as a monodentate ligand, coordinating through one of the sulfonyl oxygen atoms. The steric bulk of the cyclopentyl and methyl groups on the nitrogen atom might influence the stability and structure of any potential metal complexes. The formation of such complexes could enhance or modify the biological activity of the parent sulfonamide. researchgate.net
Investigation of Catalytic Properties in Specific Chemical Transformations
The sulfonamide functional group and its derivatives have emerged as important players in the field of catalysis, acting as both catalysts themselves and as ligands in catalytic systems. Their utility spans enantioselective synthesis and photocatalysis.
Disulfonimides, which contain two sulfonyl groups attached to a nitrogen atom, are used as catalysts in enantioselective synthesis. wikipedia.org While this compound is not a disulfonimide, this highlights the potential of the sulfonyl group to participate in catalytic cycles.
More directly relevant is the use of sulfonamides in photocatalysis. Recent studies have shown that sulfonamides can be converted into sulfonyl radical intermediates under mild, metal-free photocatalytic conditions. acs.orgresearchgate.net These radicals can then participate in a variety of chemical transformations, such as addition to alkenes, providing a powerful method for late-stage functionalization. acs.orgresearchgate.net This approach allows for the derivatization of pharmaceutically relevant sulfonamides into new chemical entities. acs.orgresearchgate.net
Furthermore, sulfonamide-based ligands are crucial in transition-metal-catalyzed reactions. For instance, chiral sulfonamides can be used as ligands to induce enantioselectivity in reactions like the aza-Morita-Baylis-Hillman reaction. acs.org The development of copper- and visible-light-catalyzed reactions to form sulfonamide compounds from phenylsulfinic acid derivatives and aryl azides showcases another catalytic application. nih.gov
The catalytic potential of this compound itself remains to be explored. However, based on the reactivity of its analogues, it could potentially be a precursor for generating sulfonyl radicals in photocatalytic reactions or be modified to serve as a ligand in asymmetric catalysis. The specific substitution pattern on the nitrogen might influence the electronic and steric properties, thereby tuning its catalytic activity.
Future Research Directions and Unexplored Avenues for N Cyclopentyl N Methylbenzenesulfonamide
Development of Stereoselective Synthetic Pathways for Chiral Derivatives
The introduction of chirality into N-cyclopentyl-N-methylbenzenesulfonamide opens up a vast landscape for the development of novel materials and biologically active molecules. Chiral sulfonamides are crucial building blocks in medicinal chemistry and catalysis. nih.gov Future research should prioritize the development of efficient stereoselective synthetic routes to access enantiopure or diastereomerically enriched derivatives of this compound.
One promising avenue lies in the use of chiral catalysts for the key bond-forming reactions. For instance, asymmetric transition-metal-catalyzed cross-coupling reactions could be employed to construct the C-N or C-S bonds in a stereocontrolled manner. The development of novel chiral ligands for metals such as palladium, copper, or rhodium will be instrumental in achieving high enantioselectivities. Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of chiral amines and subsequent sulfonylation, providing a metal-free alternative.
Another key area of exploration is the use of chiral auxiliaries. A chiral auxiliary attached to either the cyclopentyl or the methyl group could direct the stereochemical outcome of subsequent reactions, followed by its removal to yield the desired chiral product. The diastereoselective synthesis of densely substituted pyrrolidines using N-tert-butanesulfinylimines as chiral auxiliaries showcases the potential of this approach. ua.es Research into novel, easily cleavable chiral auxiliaries compatible with sulfonamide synthesis is warranted.
The table below outlines potential stereoselective synthetic strategies and the key research challenges associated with each.
| Synthetic Strategy | Catalyst/Auxiliary Type | Key Research Challenges | Potential Advantages |
| Asymmetric C-N Coupling | Chiral phosphine ligands for Pd or Cu | Catalyst loading, substrate scope, and scalability. | Direct formation of the chiral C-N bond with high atom economy. |
| Asymmetric C-S Coupling | Chiral ligands for Rh or Ir | Development of suitable chiral cyclopentylating or methylating reagents. | Novel disconnection approach to chiral sulfonamides. |
| Organocatalytic Amination | Chiral phosphoric acids or thioureas | Control of stereoselectivity with sterically demanding substrates. | Metal-free, environmentally benign conditions. |
| Chiral Auxiliary Approach | Evans-type or Oppolzer's sultam derivatives | Synthesis of the auxiliary-appended starting materials and efficient cleavage conditions. | High diastereoselectivity and predictable stereochemical outcomes. |
Integration of this compound into Complex Supramolecular Assemblies
The unique structural features of this compound, including the presence of hydrogen bond acceptors (sulfonyl oxygens) and a hydrophobic cyclopentyl group, make it an intriguing candidate for incorporation into complex supramolecular assemblies. The study of supramolecular synthons involving the sulfonamide group is a growing area of crystal engineering. nih.gov
Future research should explore the co-crystallization of this compound with a variety of co-formers, such as carboxylic acids, amides, and N-oxides, to investigate the hierarchy of non-covalent interactions. nih.gov Understanding the preferred hydrogen bonding motifs and the role of the bulky cyclopentyl group in directing the crystal packing will be crucial for the rational design of new materials with desired physical properties, such as solubility and melting point. X-ray diffraction analysis and quantum chemical calculations will be essential tools in elucidating the supramolecular structures of these assemblies. mdpi.comnih.gov
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) represents a largely unexplored frontier. The sulfonamide group can act as a versatile linker or a functional pendant group within these porous materials. The synthesis of functionalized derivatives of this compound bearing additional coordinating groups (e.g., pyridyl, carboxylate) would enable their integration into these frameworks. The resulting materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.
The potential applications of supramolecular assemblies based on this compound are summarized in the table below.
| Supramolecular Assembly | Potential Application | Key Research Focus |
| Co-crystals | Pharmaceutical formulation, materials science | Understanding hydrogen bonding patterns and crystal packing. nih.gov |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Synthesis of functionalized linkers and study of framework properties. |
| Covalent Organic Frameworks (COFs) | Separation, electronics | Development of robust synthetic methods for incorporating sulfonamides. |
| Self-Assembled Monolayers | Surface modification, nanotechnology | Investigation of assembly on different substrates and characterization of surface properties. |
Advanced Spectroscopic Methods for Real-time Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound is essential for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques offer the capability to monitor these reactions in real-time, providing valuable insights that are often missed with traditional analytical methods. perkinelmer.com
Future research should focus on the application of in-situ spectroscopic methods, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, to monitor the formation of this compound in real-time. perkinelmer.com These techniques can provide information on the consumption of reactants, the formation of intermediates, and the generation of the final product, allowing for the determination of reaction rates and the identification of potential side reactions.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring. The use of flow-NMR setups can enable the continuous analysis of reaction mixtures, providing detailed structural information on all species present. Furthermore, advanced NMR techniques, such as two-dimensional (2D) NMR and hyperpolarized NMR, could be employed to study more complex reaction pathways and to enhance the sensitivity of detection for low-concentration intermediates. Rotational spectroscopy has also been used to study the conformational landscape of benzenesulfonyl compounds. nih.gov
The table below highlights several advanced spectroscopic methods and their potential applications in the study of this compound.
| Spectroscopic Method | Information Obtained | Potential Research Application |
| In-situ FT-IR/Raman | Functional group transformations, reaction kinetics. perkinelmer.com | Optimization of synthetic protocols, mechanistic investigations. |
| Flow-NMR | Structural elucidation of reactants, intermediates, and products. | Detailed mechanistic studies, high-throughput reaction screening. |
| 2D NMR (e.g., COSY, HSQC) | Correlation of different nuclei, structural confirmation. | Unambiguous assignment of complex chiral derivatives. |
| Hyperpolarized NMR | Enhanced signal intensity for low-concentration species. | Detection and characterization of transient reaction intermediates. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identification of byproducts and impurities in reaction mixtures. |
Deep Learning and AI in Predictive Modeling of Reactivity and Interaction Profiles
The integration of deep learning and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. nih.govresearchgate.net For this compound, these computational tools offer a powerful approach to accelerate the discovery of new applications and to gain a deeper understanding of its chemical behavior.
Future research should focus on the development of predictive models for the reactivity of this compound in various chemical transformations. By training machine learning algorithms on large datasets of known reactions, it is possible to predict the outcome of new reactions with a high degree of accuracy. This can significantly reduce the experimental effort required for reaction optimization and the discovery of novel synthetic routes.
Furthermore, AI can be employed to predict the interaction profile of this compound with biological macromolecules. Deep learning models can learn the complex relationships between chemical structure and biological activity, enabling the virtual screening of large compound libraries and the identification of potential drug candidates. uobaghdad.edu.iqbiovoicenews.com Predicting drug-drug interactions is another critical area where deep learning models have shown great promise. nih.gov
The following table outlines potential applications of deep learning and AI in the study of this compound.
| AI/Deep Learning Application | Predictive Goal | Potential Impact |
| Reaction Outcome Prediction | To predict the products and yields of chemical reactions. researchgate.net | Accelerated discovery of new synthetic methodologies and optimization of existing ones. |
| Retrosynthetic Analysis | To identify potential synthetic routes to target molecules. | More efficient design of synthetic strategies for complex derivatives. |
| Property Prediction | To predict physicochemical properties (e.g., solubility, pKa). | Rational design of analogues with improved properties. |
| Bioactivity Prediction | To predict the interaction with specific biological targets. uobaghdad.edu.iq | Identification of new potential therapeutic applications. |
| Interaction Profile Modeling | To predict potential drug-drug interactions. biovoicenews.comnih.gov | Early assessment of potential risks in drug development. |
Exploration of this compound Analogues in Novel Mechanistic Biological Research Areas (non-clinical)
The sulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. evitachem.commdpi.com While the clinical applications of sulfonamides are extensive, there remains a vast and underexplored landscape for the use of their analogues, such as this compound, in fundamental, non-clinical biological research. The unique steric and electronic properties conferred by the N-cyclopentyl and N-methyl substituents could lead to novel mechanisms of action and interactions with biological systems.
A significant future research direction is the investigation of this compound analogues as specific inhibitors of viral replication. For instance, disubstituted sulfonamides have been identified as inhibitors of hepatitis B virus covalently closed circular DNA (cccDNA) formation. nih.govnih.gov The synthesis and screening of a library of this compound derivatives could lead to the discovery of novel antiviral agents with unique mechanisms of action.
Furthermore, the exploration of these analogues as modulators of enzyme activity beyond the classical targets of sulfonamides is a promising avenue. The bulky N-substituents could confer selectivity for specific enzyme isoforms or lead to allosteric inhibition mechanisms. The synthesis of structurally diverse analogues and their screening against a broad panel of enzymes could uncover novel biological activities. nih.govnih.gov
The table below details potential non-clinical biological research areas for analogues of this compound.
| Research Area | Potential Biological Target/Process | Rationale |
| Virology | Viral polymerases, proteases, or entry mechanisms. | The discovery of disubstituted sulfonamides as inhibitors of viral DNA formation suggests potential for broader antiviral activity. nih.govnih.gov |
| Enzymology | Kinases, phosphatases, or metabolic enzymes. | The unique substitution pattern may lead to novel enzyme inhibition profiles and selectivities. |
| Cell Biology | Protein-protein interactions, signal transduction pathways. | The sulfonamide scaffold can be used to design molecules that disrupt specific cellular processes. |
| Chemical Biology | Development of chemical probes for target identification. | The synthesis of tagged analogues can facilitate the identification of novel biological targets. |
Q & A
Q. What are the common synthetic routes for preparing N-cyclopentyl-N-methylbenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves sulfonylation of cyclopentylmethylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress .
Purification : Column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
Q. Characterization :
- ¹H/¹³C NMR : Confirm substituent positions and purity (e.g., cyclopentyl CH₂ groups at δ ~3.0–3.5 ppm; aromatic protons at δ ~7.5–8.0 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation using SHELXL refinement .
Table 1 : Example Reaction Conditions
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | 1.2 eq | Dichloromethane | 0°C → RT | 12 h | 65–75% |
Q. How is the crystallographic structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed:
Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to measure intensities.
Structure Solution : SHELXD for initial phase determination via direct methods .
Refinement : SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding (e.g., N–H⋯O interactions) .
Validation : Check for R-factor convergence (<5%) and CCDC deposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:
- Experimental Design : Variations in assay conditions (e.g., pH, cell lines, concentration ranges).
- Structural Modifications : Subtle changes in substituents (e.g., cyclopentyl vs. cyclohexyl groups) altering binding affinity .
Strategies :
Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects).
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., carbonic anhydrase II) .
Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in in vitro assays).
Q. What advanced techniques optimize the synthetic yield of this compound derivatives under challenging conditions?
- Methodological Answer : Low yields may result from steric hindrance or poor solubility. Mitigation strategies include:
Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min vs. 12 h conventional heating) .
Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems.
In Situ FTIR Monitoring : Track sulfonamide formation in real-time to optimize reaction quenching.
Table 2 : Yield Optimization Parameters
| Parameter | Conventional | Optimized |
|---|---|---|
| Time | 12 h | 1.5 h |
| Solvent | DCM | DMF/H₂O (PTC) |
| Yield | 65% | 88% |
Q. How can high-resolution or twinned crystallographic data be refined for sulfonamide derivatives?
- Methodological Answer : For challenging datasets:
Twinning Detection : Use PLATON to analyze intensity statistics and identify twin laws .
Refinement in SHELXL : Apply TWIN/BASF commands to model twinned fractions .
Validation Tools : RIGU (R-value vs. intensity) and Hirshfeld surface analysis to validate hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
